1-(5-Bromo-2-methylbenzyl)piperazine
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Overview
Description
1-(5-Bromo-2-methylbenzyl)piperazine is a chemical compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromine and methyl groups on the benzyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylbenzyl)piperazine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
[ \text{5-Bromo-2-methylbenzyl chloride} + \text{Piperazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylbenzyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or reduced piperazine derivatives.
Scientific Research Applications
1-(5-Bromo-2-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylbenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzyl)piperazine: Similar structure but lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromo-2-methylbenzyl)piperazine: Similar structure but with the bromine atom in a different position, which can affect its chemical and biological properties.
Uniqueness
1-(5-Bromo-2-methylbenzyl)piperazine is unique due to the specific positioning of the bromine and methyl groups on the benzyl ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17BrN2 |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c1-10-2-3-12(13)8-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
FDRKVFYLINRPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCNCC2 |
Origin of Product |
United States |
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